molecular formula C9H5BrN2O4 B1417188 Methyl 2-bromo-4-cyano-6-nitrobenzoate CAS No. 1805414-70-3

Methyl 2-bromo-4-cyano-6-nitrobenzoate

Cat. No. B1417188
CAS RN: 1805414-70-3
M. Wt: 285.05 g/mol
InChI Key: ZKCTYKHKEPOAKA-UHFFFAOYSA-N
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Description

“Methyl 2-bromo-4-nitrobenzoate” is a chemical compound that belongs to the class of benzoic acid derivatives. It’s a solid substance with a molecular formula of C8H6BrNO4 and a molecular weight of 260.04 .


Synthesis Analysis

The synthesis of similar compounds like “Methyl 2-bromobenzoate” has been reported. For instance, Methyl 2-bromobenzoate under Heck reaction with acrylonitrile results in lactonization to give the benzofuran-2-one 3- (cyanomethyl)-2-coumaranone .


Molecular Structure Analysis

The molecular structure of “Methyl 2-bromo-4-nitrobenzoate” consists of a benzoate core with bromo, nitro, and methyl groups attached . The exact positions of these groups could not be confirmed from the available data.


Chemical Reactions Analysis

While specific reactions involving “Methyl 2-bromo-4-cyano-6-nitrobenzoate” are not available, related compounds like “Methyl 2-bromobenzoate” have been used in reactions. For example, it undergoes a Heck reaction with acrylonitrile, resulting in lactonization to give the benzofuran-2-one 3- (cyanomethyl)-2-coumaranone .


Physical And Chemical Properties Analysis

“Methyl 2-bromo-4-nitrobenzoate” is a solid substance . It has a molecular weight of 260.04 . The melting point ranges from 82.0 to 86.0 °C .

Safety and Hazards

“Methyl 2-bromo-4-nitrobenzoate” may cause skin and eye irritation . Precautionary measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .

properties

IUPAC Name

methyl 2-bromo-4-cyano-6-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O4/c1-16-9(13)8-6(10)2-5(4-11)3-7(8)12(14)15/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCTYKHKEPOAKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1Br)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-4-cyano-6-nitrobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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